molecular formula C11H6BrF2NO B8602748 5-Bromo-2-(3,4-difluorophenoxy)pyridine

5-Bromo-2-(3,4-difluorophenoxy)pyridine

Cat. No.: B8602748
M. Wt: 286.07 g/mol
InChI Key: FMPOLFNNQMPMCP-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,4-difluorophenoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a 3,4-difluorophenoxy group at the 2-position of the pyridine ring. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . The 3,4-difluorophenoxy substituent introduces steric and electronic effects that influence solubility, metabolic stability, and binding affinity in biological systems .

Properties

Molecular Formula

C11H6BrF2NO

Molecular Weight

286.07 g/mol

IUPAC Name

5-bromo-2-(3,4-difluorophenoxy)pyridine

InChI

InChI=1S/C11H6BrF2NO/c12-7-1-4-11(15-6-7)16-8-2-3-9(13)10(14)5-8/h1-6H

InChI Key

FMPOLFNNQMPMCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=C2)Br)F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Key Structural Analogs :

Compound Name Substituents (Position) Key Properties/Applications References
5-Bromo-2-(2,6-difluorophenoxy)pyridine 2,6-difluorophenoxy (Position 2) DHODH inhibitor; synthesized at 180°C in acetonitrile
5-Bromo-2-(difluoromethoxy)pyridine Difluoromethoxy (Position 2) Boiling point: 194°C; density: 1.67
3-Bromo-5-(4-fluorophenoxy)pyridine 4-fluorophenoxy (Position 5) Molecular formula: C11H7BrFNO
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine core with nitro group Anti-cancer SAR studies

Analysis :

  • Fluorine Position Effects: The 3,4-difluorophenoxy group in the target compound likely enhances metabolic stability compared to mono-fluorinated analogs (e.g., 3-Bromo-5-(4-fluorophenoxy)pyridine) due to increased electron-withdrawing effects .
  • Core Structure Differences : Pyrrolopyridine derivatives (e.g., compounds in ) exhibit distinct electronic properties compared to simple pyridines, affecting their biological activity and synthetic accessibility .

Comparison :

  • The target compound’s synthesis likely employs similar Suzuki-Miyaura cross-coupling conditions, as seen in (87–94% yields for 5-aryl-pyrrolopyridines). However, steric hindrance from the 3,4-difluorophenoxy group may reduce yields compared to less bulky substituents (e.g., 4-methoxyphenyl in compound 6d, 94% yield) .
  • Lower yields (e.g., 12% for compound 18n in ) are observed with highly fluorinated or branched substituents due to challenging reaction kinetics .

Physical Properties :

  • Boiling Point : Analogous difluoromethoxy-substituted pyridines (e.g., 5-Bromo-2-(difluoromethoxy)pyridine) exhibit high boiling points (194°C), suggesting similar thermal stability for the target compound .
  • Solubility: Fluorinated phenoxy groups improve lipid solubility compared to methoxy or hydroxy substituents, enhancing membrane permeability in drug candidates .

Substituent Effects on NMR Spectra

1H NMR Shifts in Analogous Compounds :

Compound (Position) Key Proton Shifts (δ, ppm) References
5-(4-Methoxyphenyl)-3-nitro-pyrrolopyridine 7.73 (PhH), 3.83 (OCH3)
5-(3,4-Dimethoxyphenyl)-3-nitro-pyrrolopyridine 7.10–7.42 (PhH), 3.83 (OCH3)
5-Bromo-2-(difluoromethoxy)pyridine Not reported; predicted δ ~8.5–8.8 (PyH)

Analysis :

  • Electron-withdrawing groups (e.g., nitro, bromo) deshield aromatic protons, shifting signals downfield. The 3,4-difluorophenoxy group in the target compound would similarly influence pyridine ring protons, with ortho-fluorine atoms causing distinct splitting patterns .

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